N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the benzimidazole ring is known for its role in various therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a crucial part of the cell division process . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s effect on tubulin polymerization also impacts intracellular transport, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .
Result of Action
The compound’s inhibition of tubulin polymerization and disruption of the cell cycle can lead to cell apoptosis , or programmed cell death . This makes the compound potentially useful as an antiproliferative agent, particularly against cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by the indole and imidazole moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, imidazole derivatives show a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
It is known that indole derivatives can have a significant impact on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit cytotoxic activity against human liver, breast, and colon cell lines .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Similarly, imidazole derivatives have been found to inhibit tubulin polymerization, inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, with some compounds demonstrating long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with different dosages .
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of Indole and Benzimidazole: The final step involves the coupling of the indole and benzimidazole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the benzimidazole ring can yield tetrahydrobenzimidazole derivatives.
Scientific Research Applications
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the benzimidazole ring.
Benzimidazole-5-carboxamide: Contains the benzimidazole ring but lacks the indole moiety.
Tryptophan derivatives: Similar in structure due to the presence of the indole ring.
Uniqueness
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to the combination of both indole and benzimidazole moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. This dual functionality enhances its potential as a therapeutic agent and a versatile tool in chemical research.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(11-5-6-15-16(7-11)21-10-20-15)19-9-12-8-18-14-4-2-1-3-13(12)14/h1-4,8,10-11,18H,5-7,9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRZAIACHXEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CNC4=CC=CC=C43)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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